Zizanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

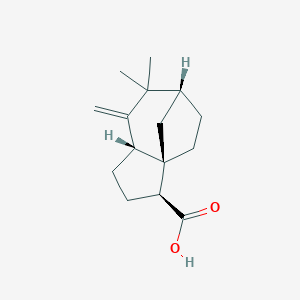

Zizanoic acid is a sesquiterpenoid.

This compound is a natural product found in Chrysopogon zizanioides with data available.

Applications De Recherche Scientifique

Chemical Composition and Extraction Methods

Zizanoic acid is primarily extracted from vetiver oil through various methods, including hydrodistillation and supercritical carbon dioxide extraction. The chemical composition of vetiver oil varies significantly based on the extraction method employed. For instance, supercritical carbon dioxide extraction yields a higher concentration of desirable compounds while minimizing unwanted components like terpenic acids that can impair oil quality.

Table 1: Comparison of Extraction Methods

| Extraction Method | Yield (%) | Time Required (hours) | Major Compounds Extracted |

|---|---|---|---|

| Hydrodistillation | 2.5 | 8 | This compound, khusimol |

| Supercritical CO2 Extraction | 3.2 | 2 | This compound, other sesquiterpenes |

Antimicrobial and Antioxidant Activities

This compound has demonstrated significant antimicrobial properties, particularly against drug-resistant strains of Mycobacterium tuberculosis and other pathogens. Studies indicate that it exhibits potent antimycobacterial activity, making it a candidate for further pharmaceutical development.

Case Study: Antimycobacterial Activity

In a study evaluating the efficacy of this compound against M. smegmatis and M. tuberculosis, researchers found that the compound inhibited bacterial growth at concentrations as low as 0.5 mg/mL, highlighting its potential as an antimicrobial agent in treating resistant infections .

Functional Food Development

This compound is being explored for its potential applications in functional food products due to its bioactive properties. Research indicates that incorporating this compound into food matrices could enhance health benefits beyond basic nutrition, aiding in disease prevention and health promotion.

Table 2: Potential Health Benefits of this compound

| Health Benefit | Mechanism of Action |

|---|---|

| Antioxidant | Scavenging free radicals |

| Antimicrobial | Inhibiting pathogen growth |

| Anti-inflammatory | Modulating inflammatory pathways |

Perfumery and Aromatherapy

Although this compound is often considered undesirable in perfumery due to its strong odor profile, its transformation into more pleasant compounds like khusimol opens avenues for its use in fragrance formulations. The removal of this compound through chemical transformation enhances the sensory properties of vetiver oil, making it suitable for high-quality perfumes .

Future Research Directions

Further research is essential to fully understand the applications of this compound. Key areas include:

- Pharmaceutical Development : Investigating its efficacy as an antimicrobial agent in clinical settings.

- Functional Foods : Exploring its incorporation into food products for enhanced health benefits.

- Chemical Transformations : Developing methods to convert this compound into more desirable compounds for use in perfumery.

Propriétés

Numéro CAS |

16203-25-1 |

|---|---|

Formule moléculaire |

C15H22O2 |

Poids moléculaire |

234.33 g/mol |

Nom IUPAC |

(1R,2S,5S,8R)-7,7-dimethyl-6-methylidenetricyclo[6.2.1.01,5]undecane-2-carboxylic acid |

InChI |

InChI=1S/C15H22O2/c1-9-11-4-5-12(13(16)17)15(11)7-6-10(8-15)14(9,2)3/h10-12H,1,4-8H2,2-3H3,(H,16,17)/t10-,11-,12-,15-/m1/s1 |

Clé InChI |

IJGMVUXEZUEDJR-RTWAVKEYSA-N |

SMILES |

CC1(C2CCC3(C2)C(C1=C)CCC3C(=O)O)C |

SMILES isomérique |

CC1([C@@H]2CC[C@@]3(C2)[C@@H](C1=C)CC[C@@H]3C(=O)O)C |

SMILES canonique |

CC1(C2CCC3(C2)C(C1=C)CCC3C(=O)O)C |

Key on ui other cas no. |

16203-25-1 |

Synonymes |

khusenic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.